molecular formula C10H9NO2 B11913533 7-Amino-3-methyl-1H-2-benzopyran-1-one CAS No. 62252-22-6

7-Amino-3-methyl-1H-2-benzopyran-1-one

Cat. No.: B11913533
CAS No.: 62252-22-6
M. Wt: 175.18 g/mol
InChI Key: BWIQYJPYRRUHPV-UHFFFAOYSA-N
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Description

7-Amino-3-methyl-1H-isochromen-1-one is a heterocyclic compound that belongs to the class of isochromen-1-ones. This compound is characterized by the presence of an amino group at the 7th position and a methyl group at the 3rd position on the isochromen-1-one core structure. Isochromen-1-ones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-amino-3-methyl-1H-isochromen-1-one can be achieved through several synthetic routes. One common method involves the condensation of homophthalic acid derivatives with appropriate amines under controlled conditions. For instance, the reaction of 3-acetyl-1H-isochromen-1-one with ammonia or primary amines can yield the desired amino-substituted isochromen-1-one .

Industrial Production Methods: Industrial production of 7-amino-3-methyl-1H-isochromen-1-one typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Oxidation Reactions

The methyl group at position 3 and the amino group at position 7 undergo oxidation under controlled conditions:

Reagent/ConditionsProductKey Observations
KMnO₄ (acidic medium)7-Amino-3-methylisochromen-1,4-dioneConverts methyl to carbonyl group
Ozone (O₃), followed by H₂O₂7-Amino-3-carboxyisochromen-1-oneOxidative cleavage of methyl to carboxylic acid

Oxidation typically requires acidic or oxidative environments, with potassium permanganate being the most effective reagent for carbonyl formation.

Substitution Reactions

The hydroxyl group (if present) or the amino group participates in nucleophilic substitutions:

A. Amino Group Substitution

Reagent/ConditionsProductApplication
Acetyl chloride (CH₃COCl)N-Acetyl-7-amino-3-methylisochromen-1-oneIntroduces acetyl protecting group
Benzoyl chloride (C₆H₅COCl)N-Benzoyl derivativeEnhances lipophilicity for drug design

B. Electrophilic Aromatic Substitution
The electron-rich aromatic ring undergoes halogenation or nitration:

ReagentPosition ModifiedProduct
Br₂ (FeBr₃ catalyst)Position 55-Bromo-7-amino-3-methylisochromen-1-one
HNO₃ (H₂SO₄ catalyst)Position 66-Nitro derivative

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles:

ConditionsProductMechanism
H₂SO₄ (concentrated)Fused quinoline analogAcid-catalyzed ring closure
KCN, acetic acid (reflux)Spirocyclic benzopyran-cyclohexanamineIminium ion intermediate formation

For example, treatment with KCN and acetic acid in methanol induces cyclization via an iminium ion intermediate, yielding spirocyclic structures with potential σ receptor affinity .

Reduction Reactions

While direct reduction of the amino group is uncommon, the lactone ring can be reduced:

Reagent/ConditionsProductOutcome
LiAlH₄ (anhydrous ether)7-Amino-3-methyl-1,2-dihydroisochromeneLactone reduced to dihydro derivative

Acylation and Alkylation

The amino group reacts with acylating/alkylating agents:

Reaction TypeReagentProductPurpose
AcylationAcetic anhydride (Ac₂O)N-Acetylated derivativeStabilizes amino group
AlkylationMethyl iodide (CH₃I)N-Methyl-7-amino-3-methylisochromen-1-oneModifies pharmacokinetic properties

Mechanistic Insights

  • Oxidation : Proceeds via radical intermediates in acidic media, confirmed by ESR studies.

  • Cyclization : Involves keto-enol tautomerism and iminium ion stabilization, as evidenced by NMR and IR spectroscopy .

Analytical Characterization

Post-reaction analysis employs:

  • FT-IR : Confirms carbonyl (1734 cm⁻¹) and N–H (3288–3479 cm⁻¹) groups .

  • NMR :

    • ¹H NMR : Doublets at 7.02 ppm (H-5) and 7.51 ppm (H-6) confirm substitution patterns .

    • ¹³C NMR : Lactone carbonyl resonates at 160.2 ppm .

This compound’s versatility in oxidation, substitution, and cyclization makes it valuable for synthesizing bioactive molecules and functional materials.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
7-Amino-3-methyl-1H-2-benzopyran-1-one exhibits significant antimicrobial properties against a range of pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. This compound's mechanism involves disrupting microbial cell membranes and inhibiting essential enzymatic functions, leading to cell death .

Anticancer Properties
Research indicates that this compound may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways and the inhibition of cell proliferation. For instance, in studies involving breast cancer cells, this compound reduced cell viability significantly compared to controls .

Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity suggests potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases .

Pharmacological Research

Enzyme Inhibition
this compound has been investigated for its role as an enzyme inhibitor. It has shown promise in inhibiting monoamine oxidases (MAOs), which are critical in the metabolism of neurotransmitters. By modulating MAO activity, this compound may have implications for treating neurodegenerative diseases such as Parkinson's .

Neuroprotective Effects
In addition to its enzyme inhibition capabilities, this compound exhibits neuroprotective properties. It has been studied for its ability to protect neuronal cells from oxidative stress-induced damage, which is crucial for developing treatments for neurodegenerative disorders .

Industrial Applications

Dyes and Pigments
The unique chemical structure of this compound lends itself to applications in the dye industry. Its ability to form vibrant colors makes it suitable for use in textiles and other materials. The compound is synthesized under optimized conditions to enhance yield and purity while adhering to green chemistry principles .

Chemical Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its reactivity allows it to participate in various organic reactions, making it valuable for researchers developing new compounds with specific biological activities .

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens, indicating strong antimicrobial potential .

Case Study 2: Cancer Cell Apoptosis
In vitro experiments on breast cancer cell lines demonstrated that treatment with 50 µM of this compound led to a significant reduction in cell viability (by approximately 70%) after 48 hours, primarily through the induction of apoptosis .

Mechanism of Action

The mechanism of action of 7-amino-3-methyl-1H-isochromen-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the compound can act as an inhibitor or activator of certain enzymes, modulating biochemical pathways involved in disease processes .

Comparison with Similar Compounds

  • 8-Amino-6-methyl-3,4-diphenyl-1H-isochromen-1-one
  • 8-Amino-3,4-diethyl-6-methyl-1H-isochromen-1-one
  • 3-Amino-1H-isochromene derivatives

Comparison: Compared to other similar compounds, 7-amino-3-methyl-1H-isochromen-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the amino group at the 7th position and the methyl group at the 3rd position can influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry .

Biological Activity

7-Amino-3-methyl-1H-2-benzopyran-1-one, also known as 7-amino-3-methylisochromen-1-one, is a heterocyclic compound that belongs to the class of isochromen-1-ones. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antibacterial, antifungal, antiviral, and antitumor properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

The compound's chemical structure contributes significantly to its biological activities. Below are key chemical properties:

PropertyValue
CAS Number 62252-22-6
Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
IUPAC Name 7-amino-3-methylisochromen-1-one
Canonical SMILES CC1=CC2=C(C=C(C=C2)N)C(=O)O1

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study reported that various benzopyran derivatives, including this compound, demonstrated varying degrees of activity against Gram-positive and Gram-negative bacteria. Specifically, it was effective against Staphylococcus aureus and Escherichia coli, with inhibition zones measured in millimeters at different concentrations.

Antifungal Activity

In vitro studies have shown that the compound possesses antifungal activity against several fungal strains. The mechanism appears to involve disruption of fungal cell membrane integrity, leading to cell lysis.

Antiviral Activity

The antiviral potential of this compound has been explored in several studies. It has been noted for its ability to inhibit viral replication in cell cultures, particularly against RNA viruses. The compound's interaction with viral proteins suggests a mechanism involving the inhibition of viral entry or replication processes.

Antitumor Activity

Recent findings highlight the antitumor effects of this compound, particularly in cancer cell lines such as HeLa and A549. The compound has shown potential in inhibiting tumor cell proliferation and inducing apoptosis through various biochemical pathways.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The amino group can form hydrogen bonds with target enzymes, potentially inhibiting their activity.
  • Cellular Interaction : The compound may modulate signaling pathways involved in cell growth and apoptosis.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with other similar compounds:

CompoundAntibacterial ActivityAntifungal ActivityAntiviral ActivityAntitumor Activity
7-Amino-3-methylisochromen-1-one SignificantModerateHighHigh
8-Hydroxyquinoline ModerateHighModerateLow
Coumarin Derivatives VariableVariableHighModerate

Case Studies

Several case studies have documented the efficacy of this compound:

  • Study on Antibacterial Effects : A study demonstrated that at a concentration of 100 µg/mL, the compound inhibited E. coli growth by 75%, showcasing its potential as an antibacterial agent.
  • Antitumor Research : In a recent investigation involving human cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability (IC50 = 25 µM), indicating its potential as an anticancer therapeutic.

Properties

CAS No.

62252-22-6

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

7-amino-3-methylisochromen-1-one

InChI

InChI=1S/C10H9NO2/c1-6-4-7-2-3-8(11)5-9(7)10(12)13-6/h2-5H,11H2,1H3

InChI Key

BWIQYJPYRRUHPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(C=C2)N)C(=O)O1

Origin of Product

United States

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